molecular formula C10H19NO4*HCl B555359 5-tert-Butyl 1-methyl L-glutamate hydrochloride CAS No. 6234-01-1

5-tert-Butyl 1-methyl L-glutamate hydrochloride

Cat. No. B555359
CAS RN: 6234-01-1
M. Wt: 217,26*36,45 g/mole
InChI Key: YIFPACFSZQWAQF-FJXQXJEOSA-N
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Description

5-tert-Butyl 1-methyl L-glutamate hydrochloride is a derivative of glutamic acid .


Synthesis Analysis

This compound is suitable for solution phase peptide synthesis .


Molecular Structure Analysis

The linear formula of this compound is (CH3)3COOCCH2CH2CH(NH2)COOCH3. Its molecular weight is 253.72 .


Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . It has been found to have cross-reactivity in certain species, which must be investigated individually for each product .


Physical And Chemical Properties Analysis

The molecular weight of 5-tert-Butyl 1-methyl L-glutamate hydrochloride is 253.72 g/mol . The physical state at 20 degrees Celsius is solid .

Scientific Research Applications

It’s worth noting that L-glutamate derivatives can have unique pharmacological features and may be useful in the synthesis of substance P antagonistic peptides . This suggests potential applications in the field of medicinal chemistry or pharmacology, particularly in the development of new drugs or therapeutic agents.

  • Peptide Synthesis : This compound is a versatile building block in peptide chemistry . It can be utilized in the synthesis of dynamic peptides used as biomimetic carbohydrate receptors .

  • Medicinal Chemistry or Pharmacology : L-glutamate derivatives, such as this compound, might have unique pharmacological features . They may be useful in the synthesis of substance P antagonistic peptides , suggesting potential applications in the development of new drugs or therapeutic agents.

  • Peptide Synthesis : This compound is a versatile building block in peptide chemistry . It can be utilized in the synthesis of series of dynamic peptides used as biomimetic carbohydrate receptors .

  • Medicinal Chemistry or Pharmacology : L-glutamate derivatives, such as this compound, might have unique pharmacological features . They may be useful in the synthesis of substance P antagonistic peptides , suggesting potential applications in the development of new drugs or therapeutic agents.

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPACFSZQWAQF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211394
Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 1-methyl L-glutamate hydrochloride

CAS RN

6234-01-1
Record name L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6234-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl 1-methyl L-glutamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl 1-methyl L-glutamate hydrochloride
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